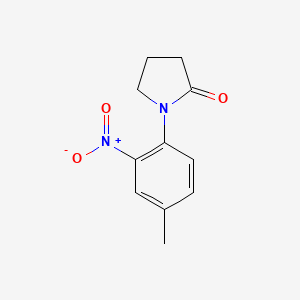

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12N2O3. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains a nitro group and a methyl group attached to the phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methyl-2-nitrobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the cyclization of N-(4-methyl-2-nitrophenyl)amino acids under acidic conditions .

Industrial production methods may involve the optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and the development of more efficient catalysts .

Analyse Chemischer Reaktionen

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-(4-methyl-2-aminophenyl)pyrrolidin-2-one, while oxidation of the methyl group produces 1-(4-carboxy-2-nitrophenyl)pyrrolidin-2-one .

Wissenschaftliche Forschungsanwendungen

Dopamine Transporter Inhibition

A significant application of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one is its role as a potent inhibitor of the dopamine transporter (DAT). Research has shown that analogs of this compound exhibit high potency in inhibiting dopamine uptake, which is crucial for developing treatments for disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders. For example, certain derivatives have been found to be more potent than cocaine in inhibiting DAT, indicating their potential as therapeutic agents .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity. Studies indicate that specific derivatives possess significant efficacy in reducing seizure activity in animal models. This property makes them candidates for further development as anticonvulsant medications .

Anticancer Activity

Another area of research focuses on the anticancer properties of this compound derivatives. Preliminary studies have demonstrated that some analogs can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy. The structure-activity relationship (SAR) studies reveal that modifications to the nitrophenyl group can enhance anticancer efficacy .

Case Study 1: Dopamine Transporter Inhibition

A study synthesized a series of analogs derived from this compound and evaluated their inhibitory effects on DAT and norepinephrine transporter (NET). The lead compound displayed an IC50 value significantly lower than that of cocaine, highlighting its potential as a stimulant with therapeutic applications in treating addiction .

| Compound | DAT Inhibition (IC50) | NET Inhibition (IC50) |

|---|---|---|

| Lead Compound | 52 nM | 28.3 nM |

| Cocaine | 450 nM | 365 nM |

Case Study 2: Anticonvulsant Activity

In a pharmacological evaluation of various pyrrolidinone derivatives, one compound derived from this compound showed promising anticonvulsant effects in rodent models. The study employed the pentylenetetrazol (PTZ) model for screening potential anticonvulsants.

| Compound | Effective Dose (ED50) | Protection Rate (%) |

|---|---|---|

| Compound A | 15 mg/kg | 100% |

| Control | N/A | N/A |

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one and its derivatives involves interactions with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and the nature of the interaction .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(4-Methylphenyl)pyrrolidin-2-one: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

1-(4-Nitrophenyl)pyrrolidin-2-one: Lacks the methyl group, which affects its steric properties and interactions with molecular targets.

1-(4-Methyl-2-nitrophenyl)pyrrolidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structural features, including a pyrrolidinone ring and functional groups such as a nitro group and a methyl group. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2. Its structure includes:

- A five-membered lactam ring (pyrrolidinone)

- A nitro group at the para position relative to the methyl group on the phenyl ring

This arrangement significantly influences its reactivity and biological properties, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibition. This includes:

- Dopamine Transporter (DAT) Inhibition : Compounds similar to this compound have been shown to inhibit dopamine reuptake, which is crucial for conditions like depression and attention deficit hyperactivity disorder (ADHD) .

- Serotonin Transporter (SERT) Activity : Some studies report varying degrees of inhibition at SERT, suggesting potential applications in treating mood disorders .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties:

- Antibacterial Activity : In vitro tests have shown that certain derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Antifungal Activity : Similar studies indicate effectiveness against fungal strains, further supporting its potential as an antimicrobial agent .

Study on Antimicrobial Effects

A detailed study evaluated the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. The findings highlighted:

- Strong activity against gram-positive bacteria.

- Variability in effectiveness based on structural modifications .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that influence its biological activity. For instance:

- Substituting different groups on the phenyl ring can enhance or diminish enzyme inhibition.

- The presence of electron-withdrawing groups like nitro significantly impacts the compound's reactivity and biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)pyrrolidin-2-one | Lacks nitro group | Reduced enzyme inhibition |

| 1-(4-Nitrophenyl)pyrrolidin-2-one | Lacks methyl group | Altered steric properties |

| 1-(4-Methyl-2-nitrophenyl)pyrrolidine | Saturated compound | Different bioactivity profile |

This table illustrates how structural variations can lead to significant differences in biological activity, emphasizing the importance of specific functional groups in drug design.

Eigenschaften

IUPAC Name |

1-(4-methyl-2-nitrophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-8-4-5-9(10(7-8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHURAQOGOUTZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.